molecular formula C26H24ClN3O3S B11600140 2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11600140
M. Wt: 494.0 g/mol
InChI Key: MMGFZFDENMNUJC-UHFFFAOYSA-N
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Description

2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a chlorobenzyl group, a phenyl group, and a thioxoimidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, including the formation of the thioxoimidazolidinone ring and the subsequent attachment of the chlorobenzyl and phenyl groups. Common reagents used in these reactions include chlorobenzyl chloride, phenyl isothiocyanate, and ethoxyphenyl acetic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of derivatives with different functional groups attached to the chlorobenzyl moiety.

Scientific Research Applications

2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
  • 2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-hydroxyphenyl)acetamide

Uniqueness

2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C26H24ClN3O3S

Molecular Weight

494.0 g/mol

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C26H24ClN3O3S/c1-2-33-21-14-12-19(13-15-21)28-24(31)16-23-25(32)30(20-9-4-3-5-10-20)26(34)29(23)17-18-8-6-7-11-22(18)27/h3-15,23H,2,16-17H2,1H3,(H,28,31)

InChI Key

MMGFZFDENMNUJC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=C3Cl)C4=CC=CC=C4

Origin of Product

United States

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